molecular formula C9H12ClNO2 B023623 (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride CAS No. 83649-47-2

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride

Cat. No. B023623
CAS RN: 83649-47-2
M. Wt: 201.65 g/mol
InChI Key: ABEBCTCOPRULFS-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A one-pot synthesis method for 3-amino-3-arylpropionic acids, including (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, has been developed, facilitating the production of these β-amino acids. This synthesis involves a series of mechanistic steps optimized to yield a broad range of β-amino acids efficiently, highlighting the influence of solvent polarity and para-substitution on the reaction mechanism (Tan & Weaver, 2002).

Molecular Structure Analysis

The crystal and molecular structures of related 3-arylpropionic acid hydrochlorides have been determined through X-ray analysis. These studies reveal the spatial arrangement of molecules and the impact of various substitutions on the compound's structure, offering insights into how these structural nuances affect the compound's biological activities (Koyano et al., 1986).

Chemical Reactions and Properties

Enantiomerically pure forms of (S)-(-)-3-Amino-3-phenylpropionic acid and its R counterpart can be produced from racemic mixtures using microorganisms with enantiomer-specific amidohydrolyzing activity. This biotechnological approach underscores the versatility and potential for sustainable production of these compounds (Kawasaki et al., 2006).

Physical Properties Analysis

The synthesis and investigation of similar compounds have elucidated the role of structural elements in determining physical properties such as solubility and crystallinity. Understanding these properties is crucial for designing compounds with desirable pharmacokinetic and pharmacodynamic characteristics (Lalezari & Lalezari, 1989).

Chemical Properties Analysis

The chemical properties of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, such as reactivity, stability, and interaction with biological molecules, are integral to its application in pharmaceutical synthesis. Studies on the enzymatic basis for the dehydrogenation of similar compounds provide insight into the metabolic pathways and potential biotransformation processes relevant to (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride and its derivatives (Rinaldo et al., 1990).

Scientific Research Applications

  • It is used for stereochemical studies on aromatic amino acids and their derivatives, providing insights into the absolute configuration of 3-Amino-2-phenylpropionic acid (Garbarino & Núñez, 1981).

  • This compound serves as an important pharmaceutical intermediate of S-dapoxetine, which is approved for treating premature ejaculation (Li et al., 2013).

  • It acts as a key compound for synthesizing pharmaceuticals, specifically enantiomerically pure (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid (Kawasaki et al., 2006).

  • Phenylpropionic acids, including (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, are commonly used in synthesizing pharmaceuticals, cosmetics, and fine chemicals (Wang et al., 2019).

  • The compound has been shown to suppress gastric acid secretion in rats, likely through GABA mechanisms (Hara et al., 1990).

  • It has applications in the synthesis of other biologically active compounds, such as in the resolution of tartaric acid and other phenylpropionic acids (Saigo et al., 1982).

  • (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is a compound of interest in medicinal and pharmaceutical chemistry due to its biological activity (Tan & Weaver, 2002).

  • A new anti-ulcer agent, 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]-propionic acid hydrochloride, with a similar structure, exhibits a rigid bentrod-like conformation, demonstrating its potential in medicinal applications (Koyano et al., 1986).

  • Synthesized compounds related to 3-amino-3-phenylpropionic acid demonstrate anti-inflammatory and anticonvulsant activities (Agababyan et al., 2013).

  • It contributes to the odor of rumen ingesta in bovines, indicating the inefficient utilization of amino acids or proteins (Patton & Kesler, 1967).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its specific structure and properties. It’s important to refer to the safety data sheet (SDS) of the specific compound for accurate information .

Future Directions

The future directions in the field of amino acid derivatives are vast and promising. They include the development of new synthetic methods, the discovery of new biological activities, and the development of new drugs .

properties

IUPAC Name

(3S)-3-amino-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEBCTCOPRULFS-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647511
Record name (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride

CAS RN

83649-47-2
Record name (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-amino-3-phenylpropanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
Reactant of Route 2
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
Reactant of Route 3
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
Reactant of Route 4
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
Reactant of Route 5
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
Reactant of Route 6
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride

Citations

For This Compound
2
Citations
C Zhang, C Liang, H Gong, J Wang, Q Song… - Journal of Materials …, 2023 - pubs.rsc.org
The power conversion efficiency and stability of perovskite solar cells are affected by multiple factors, including the properties of the perovskite layers, interfaces, and transport layers. In …
Number of citations: 2 pubs.rsc.org
O Marianacci, G Micheletti, L Bernardi… - … A European Journal, 2007 - Wiley Online Library
… S-3-Amino-3-phenylpropionic acid hydrochloride (6 a): Following the general procedure, compound 6 a was obtained as a white solid in a yield of 93 %. The ee value of the product …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.